molecular formula C15H12O B8676048 2-phenyl-2H-chromene

2-phenyl-2H-chromene

Cat. No. B8676048
M. Wt: 208.25 g/mol
InChI Key: TXZZTLRVXGOMAB-UHFFFAOYSA-N
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Patent
US04461907

Procedure details

The flav-3-ene was catalytically hydrogenated in acetic acid (60 ml) using 10% palladium carbon catalyst (150 mg) at room temperature and a atmospheric pressure. 750 ml hydrogen was absorbed over 3 hr. The reaction mixture was filtered, diluted with water, extracted with toluene, and the evaporated extract chromatographed on neutral alumina, eluting with toluene. The product was recrystallised from ethanol yielding flavan (2.75 g) m.pt. 43°-44° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
150 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)(=O)C.[C].[Pd]>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=CC2=CC=CC=C12)C1=CC=CC=C1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
palladium carbon
Quantity
150 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
750 ml hydrogen was absorbed over 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
the evaporated extract
CUSTOM
Type
CUSTOM
Details
chromatographed on neutral alumina
WASH
Type
WASH
Details
eluting with toluene
CUSTOM
Type
CUSTOM
Details
The product was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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